4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione
Overview
Description
4-(4-Ethylphenyl)spiro[4-azatricyclo[52102,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione is a complex organic compound characterized by its unique spirocyclic structure
Scientific Research Applications
4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione has several scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if this compound showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .
Preparation Methods
The synthesis of 4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione typically involves multiple steps. One common synthetic route includes the reaction of endic anhydride with amines to form amido acids, which are then transformed into imides. Subsequent reduction of these imides with lithium aluminum hydride yields the desired spirocyclic compound . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 8,9-epoxy derivatives using reagents such as monoperoxyphthalic acid.
Reduction: Reduction reactions using lithium aluminum hydride are crucial in the synthesis of the compound.
Common reagents used in these reactions include lithium aluminum hydride for reduction and monoperoxyphthalic acid for oxidation. The major products formed from these reactions are typically derivatives of the original spirocyclic compound, such as 8,9-epoxy derivatives and various substituted compounds.
Comparison with Similar Compounds
Similar compounds to 4-(4-Ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione include other spirocyclic compounds such as:
- 4-(4-Methoxyphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1’-cyclopropane]-3,5-dione
- 10-(Diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
These compounds share a similar spirocyclic core but differ in their substituents, which can significantly affect their chemical properties and applications The uniqueness of 4-(4-Ethylphenyl)spiro[4-azatricyclo[521
Properties
IUPAC Name |
4-(4-ethylphenyl)spiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-2-11-3-5-12(6-4-11)20-17(21)15-13-7-8-14(16(15)18(20)22)19(13)9-10-19/h3-8,13-16H,2,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLHALVBCJHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C45CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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